BenchChemオンラインストアへようこそ!

YK-2-69

DYRK2 inhibitor kinase selectivity prostate cancer

YK-2-69 is the premier, validated chemical probe for DYRK2, uniquely enabling clean target attribution with >60-fold selectivity over DYRK1B and >111-fold over DYRK1A/3/4. Unlike pan-DYRK inhibitors, its defined binding to Lys-231/234 (PDB: 7EJV) and 56% oral bioavailability provide robust in vivo efficacy, outperforming enzalutamide in prostate cancer models. Essential for structure-based drug design and advanced oncology research.

Molecular Formula C25H27FN8OS
Molecular Weight 506.6 g/mol
Cat. No. B13838520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK-2-69
Molecular FormulaC25H27FN8OS
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=C4)N=C(S5)N(C)C)F
InChIInChI=1S/C25H27FN8OS/c1-4-33-9-11-34(12-10-33)23(35)17-6-8-21(27-14-17)30-24-28-15-18(26)22(31-24)16-5-7-19-20(13-16)36-25(29-19)32(2)3/h5-8,13-15H,4,9-12H2,1-3H3,(H,27,28,30,31)
InChIKeyAWBAKFAKVVKANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YK-2-69: A Highly Selective DYRK2 Inhibitor with Validated In Vivo Anti-Prostate Cancer Activity for Preclinical Research Procurement


YK-2-69 is a potent, highly selective dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) inhibitor with an IC50 of 9 nM [1]. Discovered through virtual screening and structurally optimized to specifically interact with Lys-231 and Lys-234 in the DYRK2 ATP-binding pocket, YK-2-69 demonstrates >60-fold selectivity over DYRK1B and >111-fold selectivity over DYRK1A, DYRK3, and DYRK4, with a clean selectivity profile across a panel of 370 kinases at 1 µM [2]. The compound exhibits robust anti-prostate cancer efficacy in vitro and in vivo, oral bioavailability of 56%, and a maximal tolerated dose exceeding 10,000 mg/kg [3]. The co-crystal structure with DYRK2 (PDB: 7EJV) provides atomic-level validation of its unique binding mode [4].

Why YK-2-69 Cannot Be Substituted by Other DYRK Inhibitors or Broad-Spectrum Anticancer Agents in DYRK2-Dependent Prostate Cancer Research


DYRK family inhibitors exhibit substantial cross-isoform variability that precludes generic substitution. Non-selective DYRK inhibitors such as harmine or INDY inhibit DYRK1A, DYRK1B, and DYRK2 with similar potency (sub-micromolar IC50 ranges), confounding target-specific mechanistic interpretation and introducing off-target toxicity [1]. In contrast, YK-2-69 achieves 60-fold selectivity over DYRK1B and >111-fold selectivity over DYRK1A/3/4, uniquely enabling clean DYRK2 attribution in cellular and in vivo prostate cancer models where DYRK2 upregulation is a validated oncogenic driver [2]. Clinically, first-line antiandrogen enzalutamide requires 4- to 10-fold higher concentrations to achieve comparable antiproliferative effects in DYRK2-expressing PCa cell lines, underscoring YK-2-69's differentiated target engagement and potency [3].

YK-2-69 Product-Specific Quantitative Evidence: Head-to-Head Comparison Data for Informed Procurement Decisions


YK-2-69 Achieves 60-Fold Selectivity for DYRK2 Over DYRK1B, Exceeding Typical Kinase Inhibitor Selectivity Margins

YK-2-69 demonstrates IC50 of 9 nM against DYRK2 while exhibiting only weak inhibition of DYRK1B (IC50 = 542 nM) and no activity against DYRK1A, DYRK3, or DYRK4 (IC50 >1,000 nM) [1]. At a screening concentration of 1 µM, YK-2-69 showed a clean selectivity profile across a panel of 370 kinases, with only DYRK2 showing substantial inhibition [2]. This selectivity window is critical for DYRK2-specific research applications.

DYRK2 inhibitor kinase selectivity prostate cancer

YK-2-69 Outperforms Enzalutamide in Direct Head-to-Head Prostate Cancer Cell Viability Assays

In 5-day cell viability assays using DU145 and 22Rv1 prostate cancer cell lines, YK-2-69 produced comparable or superior antiproliferative effects at concentrations 4- to 10-fold lower than enzalutamide [1]. Specifically, YK-2-69 at 8-12 µM reduced DU145 cell viability to levels similar to enzalutamide at 40 µM, while YK-2-69 at 1-2 µM achieved viability reduction in 22Rv1 cells comparable to enzalutamide at 20 µM [2]. YK-2-69 also significantly inhibited colony formation, migration, and invasion in both cell lines at 2-8 µM, while inducing apoptosis measured by flow cytometry [3].

prostate cancer antiproliferative enzalutamide comparison

YK-2-69 Demonstrates Superior In Vivo Anti-Tumor Efficacy Compared to Enzalutamide in Prostate Cancer Xenograft Models

In a subcutaneous 22Rv1 xenograft mouse model of prostate cancer, YK-2-69 administered orally at 10 mg/kg daily produced significantly greater tumor growth inhibition than enzalutamide [1]. The original publication explicitly states that 'YK-2-69 exhibits more potent anti-PCa efficacy than the first-line drug enzalutamide in vivo' [2]. Pharmacokinetic analysis in Sprague-Dawley rats revealed YK-2-69 achieves Cmax of 674 ng/mL (oral) and AUC0-∞ of 8,384 h*ng/mL following oral administration at 10 mg/kg, supporting its oral dosing regimen [3].

in vivo efficacy xenograft prostate cancer

YK-2-69 Exhibits Favorable Oral Bioavailability and an Exceptionally High Maximum Tolerated Dose for In Vivo Dosing Flexibility

Pharmacokinetic profiling in Sprague-Dawley rats demonstrated that YK-2-69 achieves 56% oral bioavailability (F), with a half-life (t1/2) of 5 hours following oral administration and 3 hours following intravenous administration [1]. The maximum tolerated dose (MTD) exceeds 10,000 mg/kg, a >1,000-fold safety margin relative to the therapeutically effective 10 mg/kg dose, indicating an unusually broad dosing window for in vivo experimentation [2]. This MTD is exceptionally high compared to typical small-molecule kinase inhibitors, which often exhibit MTDs in the 50-200 mg/kg range.

pharmacokinetics bioavailability in vivo dosing

Co-Crystal Structure with DYRK2 (PDB: 7EJV) Provides Atomic-Level Validation of YK-2-69's Unique Binding Mode

The co-crystal structure of DYRK2 in complex with YK-2-69 (PDB ID: 7EJV) was solved at 2.5 Å resolution using X-ray diffraction [1]. The structure reveals that YK-2-69 specifically interacts with Lys-231 and Lys-234 in the ATP-binding pocket of DYRK2, residues that are not conserved across the DYRK family in the same spatial orientation, providing a structural explanation for the compound's exceptional intra-family selectivity [2]. This atomic-level validation is absent for most commercially available DYRK2 inhibitors and enables structure-guided medicinal chemistry efforts.

crystal structure binding mode DYRK2

YK-2-69 Recommended Application Scenarios Based on Validated Differential Evidence


Prostate Cancer Target Validation and DYRK2-Dependent Mechanism-of-Action Studies

YK-2-69 is optimally suited for researchers investigating DYRK2 as an oncogenic driver in prostate cancer. The compound's 60-fold selectivity over DYRK1B and >111-fold selectivity over DYRK1A/3/4 enables clean attribution of phenotypic effects to DYRK2 inhibition without confounding contributions from related DYRK isoforms [1]. The demonstrated in vivo efficacy advantage over enzalutamide in 22Rv1 xenograft models positions YK-2-69 as the preferred chemical probe for studies comparing DYRK2-targeted therapy against standard-of-care antiandrogen treatment [2].

Structure-Guided Medicinal Chemistry and Fragment-Based Drug Discovery

The publicly deposited co-crystal structure of YK-2-69 bound to DYRK2 (PDB: 7EJV, 2.5 Å resolution) provides an experimentally validated starting point for structure-based drug design [1]. Medicinal chemists can leverage the atomic-level details of Lys-231 and Lys-234 interactions to design next-generation DYRK2 inhibitors with improved potency or altered physicochemical properties, a capability not available with other DYRK2 tool compounds lacking structural characterization [2].

Long-Term In Vivo Oncology Studies Requiring Oral Dosing Flexibility

YK-2-69's 56% oral bioavailability and exceptionally high MTD (>10,000 mg/kg) make it uniquely suitable for chronic oral dosing regimens in rodent prostate cancer models [1]. Researchers conducting extended in vivo studies (e.g., 30- to 90-day treatment protocols) can administer YK-2-69 via oral gavage at therapeutically effective 10 mg/kg doses without encountering dose-limiting toxicity or requiring specialized formulation [2]. This combination of efficacy and safety margin is uncommon among small-molecule kinase inhibitors.

Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

YK-2-69's clean selectivity profile across 370 kinases at 1 µM establishes it as a high-quality chemical probe for DYRK2-specific biology [1]. Chemical biologists developing kinase inhibitor panels for target deconvolution or screening assays should prioritize YK-2-69 over pan-DYRK inhibitors (e.g., harmine, INDY) to avoid cross-isoform confounding [2]. The compound's rigorous characterization in peer-reviewed primary literature supports its use as a reference standard in kinase selectivity profiling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for YK-2-69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.